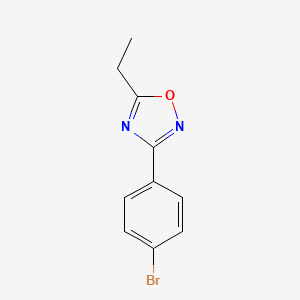

3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole derivatives involves a series of reactions starting from aromatic acids through esterification, ammonolysis, and cyclization processes. These methods yield novel compounds with potent bioactivities. The synthesis is characterized by IR, 1H NMR, and MS, confirming the structural integrity of the oxadiazole ring derivatives (Xiang Jian-nan, 2009).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR and IR. For instance, derivatives of 1,3,4-oxadiazole have been characterized, revealing their complex structures and providing insights into their molecular frameworks (Y. Kara et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of derivatives with significant bioactivities. The reaction conditions, such as solvent effects, play a crucial role in the synthesis and properties of the oxadiazole derivatives. The synthesized compounds exhibit promising biological properties, including antimicrobial activities, which are confirmed through minimum inhibitory concentration (MIC) tests (Reşat Ustabaş et al., 2020).

Physical Properties Analysis

The physical properties of these derivatives, such as UV absorption and photoluminescent properties, are closely studied. The influence of aryl groups on these properties is a subject of interest, highlighting how structural variations can affect the overall behavior of these compounds (Liu Yu et al., 2006).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole derivatives, are influenced by their structural makeup. Studies focusing on the synthesis and characterization of these compounds provide valuable insights into their chemical behavior and potential applications (A. Husain, M. Ajmal, 2009).

Aplicaciones Científicas De Investigación

Application in Liquid Crystal Polymers

- Scientific Field: Polymer Science

- Summary of Application: The compound 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been used as a molecular building block for side-chain liquid crystal oligomers and polymers . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

- Methods of Application: The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .

- Results or Outcomes: These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

Application in Neurotoxicity Studies

- Scientific Field: Neurobiology

- Summary of Application: A pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), which is structurally similar to 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, has been used to investigate neurotoxic potentials .

- Methods of Application: The study investigated the effects of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Results or Outcomes: The results of this study are not provided in the search results .

Safety And Hazards

The safety and hazards of “3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole” are not specified in the sources I found. However, similar compounds have been analyzed for their safety and hazards131415.

Direcciones Futuras

The future directions of “3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole” are not specified in the sources I found. However, similar compounds have been studied for their potential applications166.

Please note that the information provided is based on the closest available compounds and may not fully represent “3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole”. For more accurate information, further research or consultation with a chemical expert is recommended.

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQDDPQJWXSRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353403 | |

| Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

CAS RN |

364743-34-0 | |

| Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)